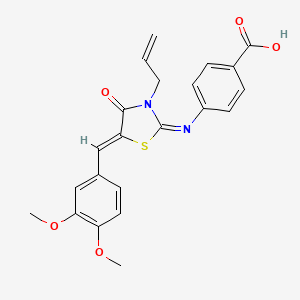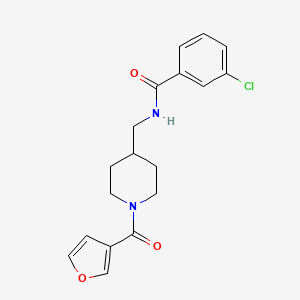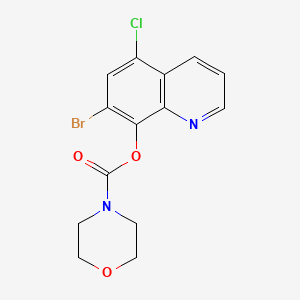
4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a benzoic acid moiety (a benzene ring with a carboxylic acid group), an allyl group (a carbon chain that includes a carbon-carbon double bond), and a thiazolidine ring (a five-membered ring containing nitrogen and sulfur). It also includes multiple functional groups such as amine, carboxylic acid, and ether .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like condensation, substitution, or addition reactions. For example, 4-Aminobenzoic acid, a simpler compound, is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, specific 3D structure data for this compound is not available .Chemical Reactions Analysis
The compound, due to its multiple functional groups, could participate in a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions like esterification or amide formation. The amine group could participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like carboxylic acid and amine would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications
Antimicrobial Properties
Para-aminobenzoic acid and its derivatives have been studied for their antimicrobial effects. Researchers have synthesized Schiff bases by combining PABA with various aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural, via imine bonds. These Schiff bases were then screened for their potential antimicrobial activity . Notable findings include:
Cytotoxicity in Cancer Cells
Certain Schiff bases derived from PABA have been investigated for their cytotoxic effects on cancer cells. Notably, they exhibit significant cytotoxicity against the HepG2 cancer cell line, with an IC50 value of ≥ 15.0 µM .
Dermatologic Applications
Potassium 4-aminobenzoate (a derivative of PABA) is used in dermatology for the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie’s disease .
Plant Growth Modulation and Pathogen Resistance
In agriculture, PABA has shown promise as a plant growth modulator and promoter of resistance against bacterial and viral pathogens in plants .
Potential Antiviral Activity
While not directly related to PABA itself, benzoic acid derivatives (including PABA analogs) have been explored for antiviral activity. For instance, one study found that a benzoic acid derivative called NC-5 exhibited mild neuraminidase inhibition, suggesting its potential use in treating drug-resistant viral infections .
Conclusion
Para-aminobenzoic acid and its derivatives offer a fascinating array of applications across various fields. From antimicrobial effects to potential antiviral activity, these compounds continue to be a subject of scientific interest and exploration. Researchers can further fine-tune their bioactivities by modifying the aldehydes used for derivatization .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to benzoic acid derivatives
Mode of Action
Based on its structural similarity to 4-aminobenzoic acid (paba), it might interfere with the synthesis of folic acid in bacteria, yeasts, and plants . This could potentially inhibit the growth of these organisms. More research is needed to confirm this hypothesis and to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound might affect the folic acid synthesis pathway, given its structural similarity to PABA . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication in certain organisms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by the pH of its environment, as is the case with many other benzoic acid derivatives . Additionally, the compound’s stability could be influenced by temperature and light exposure. More research is needed to understand how these and other environmental factors influence the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-22(24)23-16-8-6-15(7-9-16)21(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,26,27)/b19-13-,23-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDHPFOXCWTGT-YDOFSLMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)
